molecular formula C15H19O3P B057852 Phosphonic acid, (1-naphthylmethyl)-, diethyl ester CAS No. 53575-08-9

Phosphonic acid, (1-naphthylmethyl)-, diethyl ester

Cat. No. B057852
CAS RN: 53575-08-9
M. Wt: 278.28 g/mol
InChI Key: AFNZPMQIKMSUTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phosphonic acid derivatives, including (1-naphthylmethyl)-, diethyl ester, typically involves the addition of diethyl phosphite to corresponding benzhydryl imines. This process yields n-Benzhydryl-protected diethyl esters of various 1-amino-1-aryl- and 1-amino-1-heteroaryl-methanephosphonic acids, including the 1′-naphthyl derivative. Such methods highlight the versatility and reactivity of phosphonic acid esters in synthesizing complex molecules (Hudson, Lee, & Matthews, 2004).

Molecular Structure Analysis

The molecular structure of phosphonic acid esters, including (1-naphthylmethyl)-, diethyl ester, exhibits complex features such as chiral α-carbon and prochiral phosphorus. These features contribute to the compound's distinct NMR spectral characteristics, demonstrating the intricate molecular geometry and electronic distribution within these molecules. The structural analysis aids in understanding the compound's reactivity and interaction with other molecules (Hudson, Lee, & Matthews, 2004).

Chemical Reactions and Properties

Phosphonic acid esters are reactive intermediates in various chemical reactions, including allylic substitutions and Michael addition reactions. For instance, phosphine-catalyzed allylic substitution of Morita-Baylis-Hillman acetates with 2-(diethylphosphonyl)-substituted allies acetates showcases the utility of phosphonic acid esters in synthesizing N-protected beta-aminophosphonic acid esters. These reactions exhibit high levels of regiospecificity, demonstrating the phosphonic acid esters' chemical versatility and reactivity (Park, Cho, & Krische, 2006).

Scientific Research Applications

Helicity Induction on Poly(phenylacetylene)s Bearing Phosphonic Acid Pendants with Chiral Amines

  • Overview: Stereoregular poly(phenylacetylene)s with phosphonic acid residues exhibit helical conformations when complexed with chiral amines in dimethyl sulfoxide (DMSO). The interaction through acid-base noncovalent interactions induces circular dichroism, enabling the polymers to “memorize” their macromolecular helicity even after the removal of chiral amines. This phenomenon is pivotal in material science, particularly for creating materials with chiral properties and potential applications in optoelectronics or as chiral sensors (Onouchi et al., 2004).

Applications in Chemical Synthesis

Synthesis of Aminophosphonic Acids

  • Overview: N-Benzhydryl-protected diethyl esters of various aminophosphonic acids have been prepared and characterized. These compounds have complex NMR spectra due to their chiral α-carbon and prochiral phosphorus, indicating their potential utility in advanced spectroscopic studies or as intermediates in chemical synthesis (Hudson et al., 2004).

Efficient Multi-component Synthesis of Phosphonic Acid Diethyl Esters

  • Overview: A single-step synthesis method for (2-amino-3-cyano-4H-chromen-4-yl) phosphonic acid diethyl esters has been developed. This process involves a multi-component reaction catalyzed by potassium phosphate, highlighting its potential for creating structurally diverse molecules efficiently and economically (Gaikwad et al., 2011).

Future Directions

The future directions of research on “Phosphonic acid, (1-naphthylmethyl)-, diethyl ester” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. For instance, α-hydroxyphosphonates have been identified as potentially bioactive compounds, suggesting a promising avenue for future research .

properties

IUPAC Name

1-(diethoxyphosphorylmethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19O3P/c1-3-17-19(16,18-4-2)12-14-10-7-9-13-8-5-6-11-15(13)14/h5-11H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNZPMQIKMSUTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=CC2=CC=CC=C21)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80201790
Record name Phosphonic acid, (1-naphthylmethyl)-, diethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphonic acid, (1-naphthylmethyl)-, diethyl ester

CAS RN

53575-08-9
Record name Diethyl P-(1-naphthalenylmethyl)phosphonate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Naphthylmethyl)phosphonic acid diethyl ester
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Record name 53575-08-9
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Record name Phosphonic acid, (1-naphthylmethyl)-, diethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-NAPHTHYLMETHYL)PHOSPHONIC ACID DIETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
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